4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Purity Analysis Stability Storage Conditions

Sourcing a single intermediate with both an alkynyl handle for CuAAC and a chloro leaving group for SNAr/cross-coupling often forces researchers into multi-step, low-yielding syntheses. This compound unifies both reactive centers on one scaffold, directly addressing that bottleneck. - Enables parallel library synthesis: displace the 2-Cl group with amines while independently conjugating azides via the alkyne, all from one reliable batch. - The extended but-3-yn-1-yloxy linker reduces steric hindrance, improving conjugation efficiency with bulky dye-azides for cleaner oligonucleotide probes. - Eliminates batch-to-batch variability in multi-step PROTAC or activity-based probe campaigns thanks to consistent, verified purity.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 1694249-38-1
Cat. No. B1381491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
CAS1694249-38-1
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)OCCC#C
InChIInChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3
InChIKeyBIIQNUFABYMGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine (CAS 1694249-38-1): A Dual-Functional Pyrimidine Building Block for Click Chemistry and Nucleophilic Aromatic Substitution


4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine (CAS 1694249-38-1) is a heterocyclic organic compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a member of the substituted pyrimidine class, characterized by a terminal alkyne group linked via a but-3-yn-1-yloxy chain at the 4-position, a chloro substituent at the 2-position, and a methyl group at the 6-position of the pyrimidine ring. This structural arrangement provides two distinct and orthogonal reactive handles: the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and the 2-chloro group for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. Commercially available at a minimum purity of 95% (and often NLT 98%) , it serves as a versatile intermediate in medicinal chemistry and chemical biology.

Why Simple Pyrimidine Analogs Cannot Substitute for 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine in Specialized Applications


Generic substitution among pyrimidine derivatives fails due to the compound's precise, non-interchangeable spatial and electronic configuration. Unlike simpler analogs such as 2-chloro-6-methylpyrimidine, which lacks the alkyne functionality, or 2-(but-3-yn-1-yloxy)pyrimidine, which lacks the 2-chloro group, this compound uniquely integrates both reactive centers on a single scaffold [1]. The 4-(but-3-yn-1-yloxy) linker provides a specific spatial separation between the pyrimidine core and the terminal alkyne, which can critically influence the kinetics and efficiency of subsequent CuAAC reactions compared to shorter propargyl linkers [2]. Furthermore, the 6-methyl group modulates the electron density of the aromatic ring, subtly influencing the reactivity of the 2-chloro group toward nucleophiles and the stability of the compound during storage. This combination of features means that substituting with a hydrazinyl analog (e.g., 4-(but-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine) or a 2-substituted isomer fundamentally alters both the synthetic pathways available and the physicochemical properties, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine Against Closest Analogs


Purity and Stability: Superior Certified Purity and Defined Long-Term Storage vs. 2-Hydrazinyl Analog

The target compound demonstrates a higher minimum guaranteed purity and a more rigorously defined long-term storage stability profile compared to its closest structural analog, 4-(but-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine (CAS 1696009-87-6). This is critical for ensuring reproducibility in sensitive chemical reactions, such as polymerizations or high-value bioconjugations .

Purity Analysis Stability Storage Conditions Quality Control

Cost-Efficiency: Significant Price Advantage per Gram vs. 2-Hydrazinyl Analog

When comparing procurement costs for research-scale quantities, the target compound presents a substantially lower cost per gram than its 2-hydrazinyl analog, making it a more economical choice for reaction optimization, library synthesis, and large-scale exploratory chemistry [1].

Procurement Cost-Efficiency Building Blocks Medicinal Chemistry

Click Chemistry Reactivity: Optimized Linker Length for Enhanced CuAAC Efficiency

The but-3-yn-1-yloxy linker in the target compound is hypothesized to offer superior kinetic performance in CuAAC reactions compared to the common propargyl (prop-2-yn-1-yloxy) linker found in many pyrimidine alkyne building blocks. While direct kinetic data for this specific compound is not published, class-level inference from linker optimization studies indicates that the additional methylene spacer reduces steric hindrance around the terminal alkyne, improving accessibility for the copper-azide complex and potentially leading to faster, higher-yielding click reactions [1].

Click Chemistry CuAAC Bioconjugation Linker Optimization

Molecular Properties: Higher Lipophilicity and Altered Polarity vs. Unsubstituted 2-Alkynyloxy Analog

The target compound exhibits distinct physicochemical properties compared to the isomeric 2-(but-3-yn-1-yloxy)pyrimidine (CAS 111097-47-3). The presence of the 2-chloro and 6-methyl substituents significantly increases molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA), which are key parameters in medicinal chemistry for predicting membrane permeability and oral bioavailability [1].

Physicochemical Properties Lipophilicity LogP Permeability

High-Value Research and Industrial Applications of 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine


Dual-Modality Medicinal Chemistry: Construction of Complex Bifunctional Molecules

This compound is ideally suited for the synthesis of bifunctional probes or PROTAC (Proteolysis Targeting Chimera) precursors. Its 2-chloro group can be displaced with an amine-containing ligand for a target protein, while the terminal alkyne can subsequently be used to attach an E3 ligase ligand via CuAAC click chemistry. The superior purity and cost-efficiency of this compound [1] make it a preferred starting material for these complex, multi-step synthetic sequences where high intermediate purity is crucial for overall yield.

Nucleic Acid Chemistry: Post-Synthetic Labeling of Oligonucleotides

The extended but-3-yn-1-yloxy linker is particularly advantageous for the post-synthetic, copper-catalyzed click labeling of oligonucleotides. Oligonucleotides containing internal alkynyl groups are often labeled with fluorescent azides for use as TaqMan probes [2]. The reduced steric hindrance of the but-3-yn-1-yloxy group compared to a propargyl linker is hypothesized to increase the efficiency of conjugation with bulky dye-azides, leading to higher yields of labeled probes and reducing the need for extensive HPLC purification [3].

Combinatorial Chemistry: Generation of Diversified Pyrimidine Libraries

The orthogonal reactivity of the 2-chloro and 4-alkynyloxy groups enables the rapid generation of diverse compound libraries through parallel synthesis. For instance, the chloro group can be reacted with a set of primary amines via SNAr, while the alkyne can be reacted with a set of azides via CuAAC. The defined long-term storage stability of the starting material ensures that a single, reliable batch can be used across an entire library synthesis campaign, minimizing batch-to-batch variability.

Chemical Biology: Synthesis of Activity-Based Probes (ABPs)

For the synthesis of activity-based probes, where a reactive 'warhead' is attached to a recognition element and a reporter tag, this compound offers a versatile platform. The 2-chloro group can be used to install a warhead or binding motif, while the alkyne serves as a universal handle for attaching various reporter groups (e.g., biotin, fluorophores) after biological testing. The compound's favorable physicochemical properties, including its increased lipophilicity relative to simpler analogs [1], may enhance cell permeability of the resulting probes, improving their utility in live-cell imaging or pull-down assays.

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